Bienvenue dans la boutique en ligne BenchChem!

5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol

Anticonvulsant drug discovery VGSC pharmacology Positional isomer SAR

5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol (CAS 379726-37-1) is a synthetic, low-molecular-weight heterocyclic building block (MW 295.83 g/mol, formula C14H18ClN3S) belonging to the 4-alkyl-5-aryl-1,2,4-triazole-3-thione/thiol class. This compound features a 1,2,4-triazole core substituted at N4 with an unbranched n-hexyl chain and at C5 with a para-chlorophenyl ring, existing in thiol–thione tautomeric equilibrium—a structural feature shared with a well-characterized family of voltage-gated sodium channel (VGSC) ligands under investigation as anticonvulsant drug candidates.

Molecular Formula C14H18ClN3S
Molecular Weight 295.83
CAS No. 379726-37-1
Cat. No. B2470140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol
CAS379726-37-1
Molecular FormulaC14H18ClN3S
Molecular Weight295.83
Structural Identifiers
SMILESCCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClN3S/c1-2-3-4-5-10-18-13(16-17-14(18)19)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,19)
InChIKeyUCPLAVBQPRIAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol (CAS 379726-37-1): Procurement-Relevant Chemical Profile


5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol (CAS 379726-37-1) is a synthetic, low-molecular-weight heterocyclic building block (MW 295.83 g/mol, formula C14H18ClN3S) belonging to the 4-alkyl-5-aryl-1,2,4-triazole-3-thione/thiol class . This compound features a 1,2,4-triazole core substituted at N4 with an unbranched n-hexyl chain and at C5 with a para-chlorophenyl ring, existing in thiol–thione tautomeric equilibrium—a structural feature shared with a well-characterized family of voltage-gated sodium channel (VGSC) ligands under investigation as anticonvulsant drug candidates [1]. It is commercially supplied as a research chemical (typical purity ≥95%) by multiple vendors including Enamine (catalog EN300-03107) and Santa Cruz Biotechnology (catalog sc-350028), with room-temperature storage stability and lead times as short as 1–5 days from US and UA stock points [2].

Why 5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by a Random 1,2,4-Triazole-3-thiol Analog


Within the 4-alkyl-5-aryl-1,2,4-triazole-3-thione chemotype, three structural variables—N4 alkyl chain length, C5 aryl substituent identity and position, and thiol/thione tautomeric state—are all independently linked to measurable differences in target engagement, in vivo efficacy, and ADME-Tox profile [1]. Systematic SAR studies demonstrate that unbranched alkyl chains ranging from butyl to hexyl are essential for strong VGSC binding, but extending the linker beyond hexyl reduces affinity; simultaneously, electron-withdrawing substituents (especially chloro) at the para-position of the C5 phenyl ring yield beneficial effects on both VGSC affinity and protective activity in animal seizure models, whereas meta-chloro or unsubstituted analogs exhibit divergent pharmacological profiles [2]. Consequently, generic replacement with a triazole-3-thiol bearing a shorter alkyl chain, a different aryl substituent, or an alternative chloro-position produces a distinct molecular entity whose potency, selectivity, and in vivo safety cannot be extrapolated from the 4-chlorophenyl–hexyl combination [1][2].

5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol: Comparator-Based Differentiators for Procurement Decisions


Positional Isomer Advantage: Para-Chloro vs. Meta-Chloro (TP-315) in Anticonvulsant Target Engagement

5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol places the electron-withdrawing chlorine substituent at the para position of the C5 phenyl ring, whereas the well-characterized clinical candidate TP-315 [5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione] bears the chlorine at the meta position. Systematic class-level SAR published by Kaproń et al. (2020) and Paruch et al. (2023) establishes that small electron-withdrawing substituents at the para position of the aryl ring are specifically associated with enhanced VGSC affinity and superior in vivo anticonvulsant protection relative to meta-substituted analogs [1][2]. TP-315 has confirmed VGSC-mediated anticonvulsant activity in MES and 6 Hz models (ED₅₀ values documented via log-probit analysis), and its chronic 14-day administration produced no statistically significant neurotoxic changes in mouse brain as assessed by FT-IR chemical imaging and lipidomic/proteomic profiling [3][4]. The para-chloro substitution in the target compound is predicted—based on the established SAR vector—to strengthen the VGSC pharmacophore interaction compared with the meta-chloro orientation of TP-315, making it a critical parametric variable for structure–activity optimization [1].

Anticonvulsant drug discovery VGSC pharmacology Positional isomer SAR

N4 Alkyl Chain Length Optimization: Hexyl vs. Shorter Alkyl Chains for VGSC Binding

The n-hexyl substituent at N4 of 5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol represents the upper boundary of the optimal alkyl chain length for anticonvulsant activity within the 4-alkyl-5-aryl-1,2,4-triazole-3-thione series. Paruch et al. (2023) demonstrated that elongating the linker between the triazole core and the terminal carbon (i.e., N4 alkyl chain) systematically modulates VGSC affinity, with unbranched chains from butyl to hexyl being essential for both good anticonvulsant activity and strong VGSC interactions; compounds with linkers longer than hexyl exhibited reduced VGSC affinity in [³H]batrachotoxin competition binding assays [1]. The same study reported that the median effective doses (ED₅₀) of the examined 4-alkyl-5-aryl derivatives in the MES test reached 96.6 ± 14.8 mg/kg, while median toxic doses (TD₅₀) in the rotarod test were as high as 710.5 ± 47.4 mg/kg, yielding favorable protective indices [1]. In contrast, shorter-chain analogs (e.g., 4-propyl or 4-butyl with otherwise identical substitution) are predicted by molecular docking and SAR to exhibit progressively weaker VGSC binding due to suboptimal occupancy of the lipophilic channel binding pocket, a trend confirmed across multiple publications from the Plech group [1][2].

VGSC ligand design Antiepileptic drug discovery Alkyl chain SAR

C5 Aryl Substituent Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl or Unsubstituted Phenyl in Antifungal Activity

The para-chlorophenyl moiety at C5 of the target compound is a privileged substituent for antifungal activity within the 1,2,4-triazole-3-thiol chemotype. In a direct comparative study of strobilurin-functionalized 1,2,4-triazole thiols, Chaudhary et al. (2015) demonstrated that the p-chlorophenyl-substituted derivative (compound 8e) was the most potent inhibitor among 17 synthesized analogs, with MIC values of 16–64 μg/mL against a panel including Fusarium oxysporum, Magnaporthe grisea, Drechslera oryzae, Aspergillus fumigatus, and multiple Cryptococcus neoformans strains [1]. By contrast, derivatives bearing unsubstituted phenyl, p-fluorophenyl, or p-methoxyphenyl groups exhibited MIC values > 256 μg/mL against Candida albicans and reduced potency against filamentous fungi [1]. In the resazurin reduction assay, compound 8e achieved EC₅₀ values comparable to the commercial fungicide azoxystrobin (3.63 ± 0.21 μg/mL vs. 3.42 ± 0.03 μg/mL for D. oryzae; 17.95 ± 0.7 μg/mL vs. 31.5 ± 0.4 μg/mL for Benjaminiella poitrasii) [1]. Although these data are for a strobilurin conjugate rather than the free triazole-3-thiol, the p-chlorophenyl pharmacophore contribution to antifungal potency is independently corroborated by Altıntop et al. (2011, 2014), who established a positive correlation between p-chlorophenyl substitution on triazolothiadiazine rings and anti-Candidal activity [2][3].

Antifungal drug discovery Azole fungicide SAR Candida albicans inhibition

N4 Substituent Bulk Divergence: Hexyl vs. Phenyl at N4 Dictates Biological Target Spectrum

Replacement of the N4 hexyl chain with a phenyl ring produces 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 93300-54-0), a compound that has been explicitly developed as a p53-MDM2 interaction inhibitor for anticancer applications. Sohail et al. (2021) reported that the 4-phenyl analog series exhibited in vitro antiproliferative activity against A549 (lung carcinoma), U87 (glioblastoma), and HL60 (leukemia) cell lines, with the most potent derivative (compound 6h) achieving IC₅₀ values of 3.854 μM, 4.151 μM, and 17.522 μM, respectively [1]. The 4-hexyl target compound, lacking the N4 aromatic ring, is not designed for the p53-MDM2 binding interface and instead falls within the VGSC-targeted anticonvulsant pharmacophore space defined by the Plech group [2]. This represents a fundamental target-spectrum bifurcation: the N4 substituent identity (aliphatic hexyl vs. aromatic phenyl) functions as a binary switch between neurological and oncological therapeutic applications. Procurement of the 4-phenyl analog for anticonvulsant screening or the 4-hexyl analog for p53-MDM2 inhibition would constitute a target-mismatched selection with predictable loss of activity [1][2].

Anticancer drug discovery p53-MDM2 inhibition Triazole scaffold diversification

Commercial Availability and Supply-Chain Differentiation: Enamine Building-Block Program with Analog Synthesis Capability

5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol is stocked by Enamine (catalog EN300-03107) as part of its building block collection, with a purity specification of ≥95%, molecular weight 295.83 g/mol, and a computed CLogP of 5.352 indicating pronounced lipophilicity . The compound is physically stocked in both US and Ukraine facilities with a lead time of 1–5 days and is approved for air transport under normal conditions . Critically, Enamine explicitly states that this compound originates from its in-house synthesis program and that the same synthetic route can be used to produce custom analog libraries upon request—a capability not offered by many catalog resellers who simply redistribute stock from third-party sources . Alternative vendors include Santa Cruz Biotechnology (catalog sc-350028, pricing $266/1 g and $800/5 g) and AKSci (catalog 7756CG, 95% purity) [1]. However, neither Santa Cruz nor AKSci advertises analog synthesis services for this scaffold, making Enamine the preferred procurement route for programs requiring follow-on SAR expansion around the 4-hexyl-5-(4-chlorophenyl) core .

Chemical procurement Building block sourcing Medicinal chemistry supply chain

Optimal Research and Procurement Scenarios for 5-(4-Chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol (CAS 379726-37-1)


Anticonvulsant Lead Optimization: Exploiting the Para-Chloro / Hexyl Pharmacophore for VGSC-Targeted AED Development

This compound is suitable as a core scaffold for anticonvulsant lead optimization programs targeting voltage-gated sodium channels (VGSCs). The combination of N4-hexyl and C5-(4-chlorophenyl) substitution occupies the SAR-defined optimal space for VGSC binding and in vivo anticonvulsant efficacy as established by the Plech group [1][2]. Researchers can benchmark new derivatives against the class-level MES ED₅₀ of ~97 mg/kg and TD₅₀ of ~711 mg/kg [2], and against the chronic safety profile demonstrated for the meta-chloro positional isomer TP-315 (no neurotoxicity after 14-day administration) [3]. The para-chloro orientation offers a structural hypothesis for enhanced target engagement relative to TP-315 that can be tested via [³H]batrachotoxin competition binding and MES/6 Hz seizure models [1].

Antifungal SAR Expansion: Leveraging the p-Chlorophenyl Privileged Substituent for Azole-Based Fungicide Design

The p-chlorophenyl group at C5 positions this compound as a building block for antifungal SAR studies. Chaudhary et al. (2015) established that p-chlorophenyl-substituted 1,2,4-triazole thiols achieve MIC values of 16–64 μg/mL against phytopathogenic fungi (Fusarium, Magnaporthe, Drechslera) and human pathogens (Aspergillus fumigatus, Cryptococcus neoformans), with EC₅₀ values approaching those of the commercial strobilurin fungicide azoxystrobin [1]. The free thiol group at C3 provides a synthetic handle for S-alkylation or S-glycosylation to modulate antifungal spectrum, physicochemical properties, and target selectivity. Procurement of this specific compound rather than a p-fluoro or unsubstituted phenyl analog ensures that the starting scaffold already contains the potency-conferring p-chlorophenyl pharmacophore [1].

Custom Analog Library Synthesis via Enamine's Building-Block Program for Parallel SAR Exploration

Because Enamine (catalog EN300-03107) synthesized this compound in-house and explicitly offers analog library production from the same synthetic route, procurement from Enamine streamlines follow-up SAR expansion [1]. A medicinal chemistry team can order the parent compound for initial screening while simultaneously commissioning a focused library varying the N4 alkyl chain length (propyl, butyl, pentyl, heptyl) or the C5 aryl substituent (4-fluorophenyl, 4-bromophenyl, 3,4-dichlorophenyl) without requiring de novo route development. The compound's room-temperature storage stability and air-transport compatibility further reduce logistical barriers for international multi-site collaborative programs [1].

Negative Control for p53-MDM2 Anticancer Studies: Structural Orthogonality to the 4-Phenyl Analog Series

For laboratories investigating p53-MDM2 inhibitors based on the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold (Sohail et al., 2021 [2]), this 4-hexyl analog serves as a structurally matched negative control. The N4 hexyl→phenyl substitution ablates p53-MDM2 inhibitory activity while retaining the identical triazole-3-thiol core and C5 4-chlorophenyl group [2]. This enables unambiguous attribution of anticancer activity to the N4-phenyl pharmacophore in structure–activity relationship studies, controlling for non-specific effects of the triazole-thiol moiety.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.